

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

Cat. No.: B1303311

[Get Quote](#)

An In-depth Technical Guide on 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol**. This compound, featuring a nitrophenylpiperazine moiety, is a versatile intermediate in medicinal chemistry, primarily utilized in the synthesis of various biologically active molecules.

Chemical Structure and Identification

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is characterized by a piperazine ring substituted with a 4-nitrophenyl group at one nitrogen atom and a 2-hydroxyethyl group at the other.

- IUPAC Name: 2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol
- CAS Number: 6953-40-8
- Molecular Formula: C₁₂H₁₇N₃O₃
- SMILES: C1CN(CCN1CCO)C2=CC=C(--INVALID-LINK--[O-])C=C2

- InChI: InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-1-9-10(12(11)2)13(17)18/h1-2,9,11,16H,3-8H2

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

Property	Value	Reference
Molecular Weight	251.28 g/mol	
Appearance	Yellow to Brown Solid	[1]
Melting Point	>90°C (decomposition)	[2]
Boiling Point	465.1±45.0 °C (Predicted)	
Density	1.28±0.1 g/cm ³ (Predicted)	
pKa	14.31±0.40 (Predicted)	
Solubility	DMSO (Slightly, Heated)	[2]

Spectroscopic Data

While a dedicated full spectrum for **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol** is not readily available in the provided search results, data for closely related ester derivatives offer insight into the expected spectral characteristics. For instance, the ¹H NMR spectrum of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate shows characteristic signals that can be extrapolated to the parent ethanol compound.[3]

Expected ¹H NMR Spectral Features (in DMSO-d₆):

- Aromatic Protons (Nitrophenyl group): Two doublets, one around δ 8.0 ppm and another around δ 7.0 ppm.[3]
- Piperazine Protons: Two multiplets/triplets corresponding to the four methylene groups (8H) of the piperazine ring, expected in the δ 2.5-3.5 ppm region.[3]

- Ethyl Group Protons: A triplet for the methylene group attached to the piperazine nitrogen (-N-CH₂-) and a triplet for the methylene group attached to the hydroxyl group (-CH₂-OH), along with a signal for the hydroxyl proton (-OH).[3]

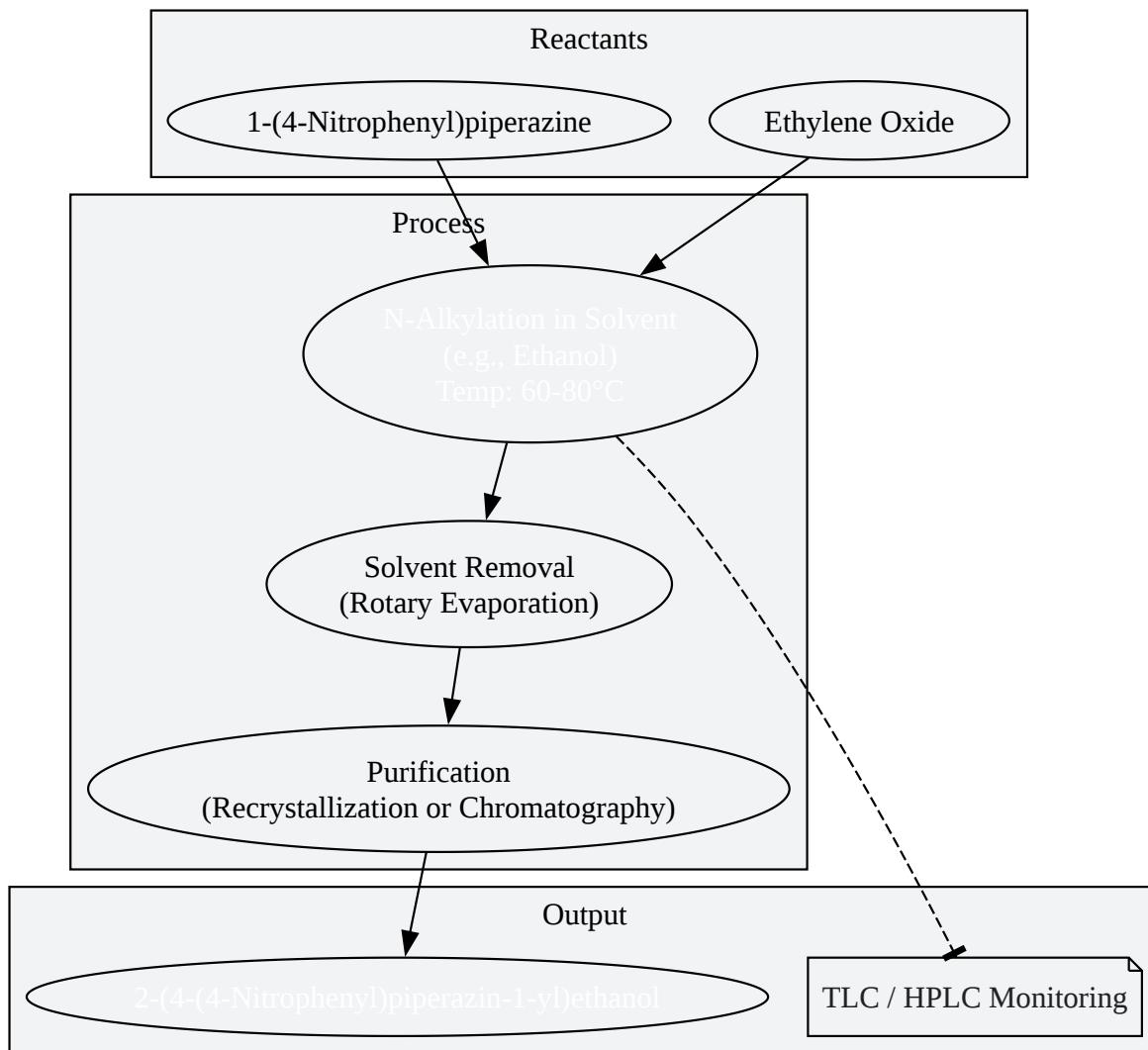
Expected ¹³C NMR Spectral Features (in DMSO-d₆):

- Signals for the nitrophenyl ring carbons, with the carbon attached to the nitro group being the most downfield.
- Signals corresponding to the four distinct carbons of the piperazine ring.
- Signals for the two carbons of the hydroxyethyl side chain.

Expected IR Spectral Features:

- Characteristic peaks for N-O stretching of the nitro group.
- C-N stretching vibrations from the piperazine ring and the aromatic amine linkage.
- A broad O-H stretching band from the alcohol group.
- C-H stretching from the aromatic and aliphatic portions of the molecule.

Experimental Protocols


Synthesis:

The synthesis of **2-(4-Nitrophenyl)piperazin-1-yl)ethanol** is typically achieved through the N-alkylation of 1-(4-nitrophenyl)piperazine with a 2-carbon electrophile containing a hydroxyl group or a precursor. A common and straightforward method involves the reaction of 1-(4-nitrophenyl)piperazine with 2-chloroethanol or, more efficiently, with ethylene oxide.[4][5]

General Protocol for Synthesis via Ethoxylation:

- Reaction Setup: To a solution of 1-(4-nitrophenyl)piperazine[6] in a suitable solvent (e.g., ethanol, methanol, or water) in a pressure-rated reaction vessel, add a base (e.g., potassium carbonate) if starting from a salt or to facilitate the reaction.

- Reagent Addition: Introduce ethylene oxide[5] to the reaction mixture. The reaction is typically performed at elevated temperatures (e.g., 60-80°C) and pressure.[7] The molar ratio of piperazine to ethylene oxide can be adjusted to control the formation of mono- versus di-substituted products.[7]
- Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol**.

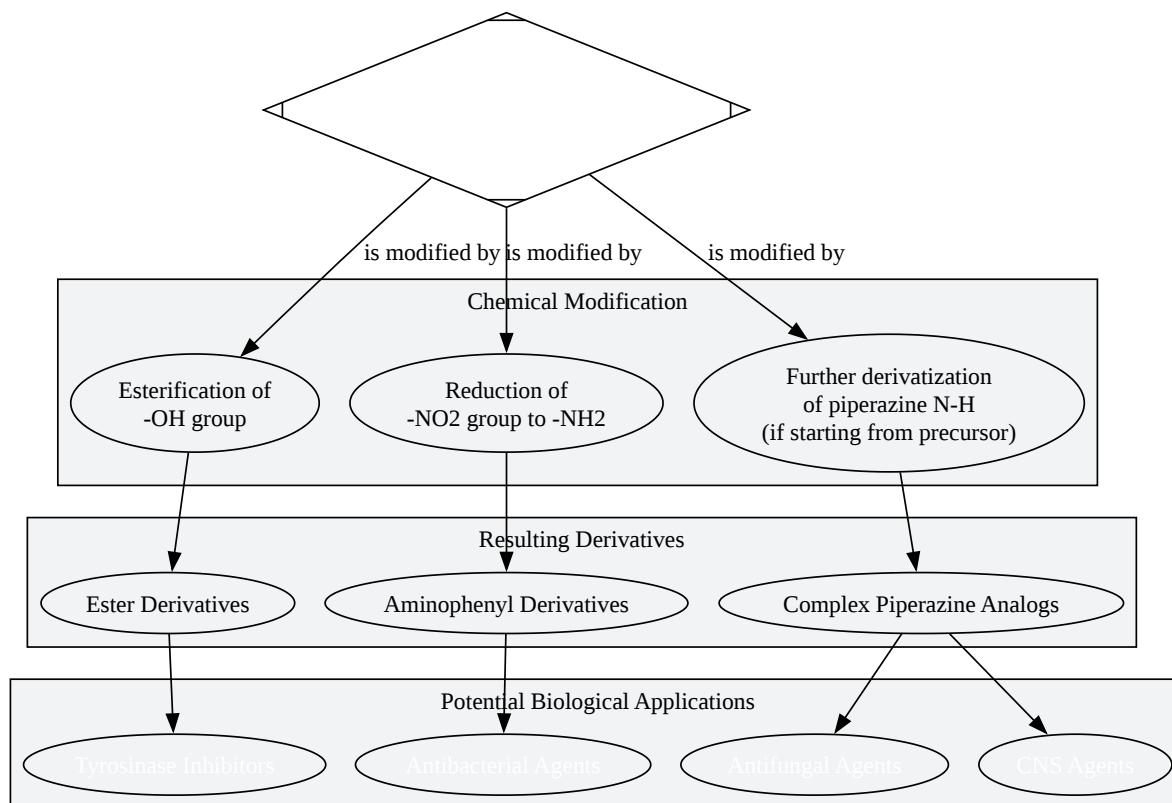
[Click to download full resolution via product page](#)

Analytical Methods:

The characterization and purity assessment of **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol** and its derivatives are typically performed using a combination of standard analytical techniques.[8][9]

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for determining the purity and quantifying the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for identification and to detect volatile impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for structural elucidation and confirmation.[\[3\]](#)
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[\[3\]](#)

Role in Drug Development and Biological Activity


The **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol** core structure is a valuable building block in drug discovery. The piperazine ring is a well-known pharmacophore that can improve the aqueous solubility and pharmacokinetic properties of drug candidates.[\[10\]](#)[\[11\]](#) The nitrophenyl group can serve as a handle for further chemical modification, such as reduction to an amine, which can then be derivatized.

While this specific compound is primarily an intermediate, derivatives incorporating this moiety have shown a range of biological activities:

- Antibacterial Agents: A novel pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl acetyl group demonstrated excellent antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA).[\[12\]](#) This highlights the potential of the nitrophenylpiperazine scaffold in the development of new antibiotics.
- Antifungal Agents: The related compound, 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol, is a key intermediate in the synthesis of triazole antifungal medicines like itraconazole.[\[1\]](#)[\[2\]](#)
- Tyrosinase Inhibitors: Ester derivatives of **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol** have been designed and synthesized as novel tyrosinase inhibitors, which have applications in cosmetics and treatments for hyperpigmentation disorders.[\[3\]](#)

- Other Potential Applications: The broader class of substituted piperazines is explored for a multitude of therapeutic areas, including CNS disorders, cancer, and cardiovascular diseases.[10][13]

The general logic for utilizing this compound in drug development often involves its use as a scaffold to which various pharmacologically active moieties are attached.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Nitrophenyl)-1-piperazinylphenol | C16H17N3O3 | CID 11381017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 112559-81-6 CAS MSDS (4-(4-Nitrophenyl)-1-piperazinylphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 6. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. 2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzene carboxylate [synhet.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303311#2-4-4-nitrophenyl-piperazin-1-yl-ethanol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com